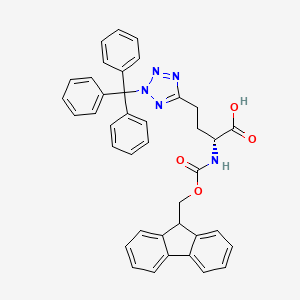

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-trityl-2H-tetrazol-5-yl)butanoic acid

Description

This compound is a chiral Fmoc-protected amino acid derivative featuring a tetrazole moiety substituted with a trityl (triphenylmethyl) group. The Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group is a widely used protecting group in peptide synthesis, offering stability under basic conditions and ease of removal via piperidine . The tetrazole ring, a bioisostere for carboxylic acids, enhances metabolic stability and hydrogen-bonding capacity, while the trityl group provides steric protection to the tetrazole nitrogen, preventing unwanted side reactions during synthesis . This structural combination makes the compound valuable in medicinal chemistry and peptide engineering, particularly for introducing tetrazole functionalities into bioactive molecules.

Properties

Molecular Formula |

C39H33N5O4 |

|---|---|

Molecular Weight |

635.7 g/mol |

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-trityltetrazol-5-yl)butanoic acid |

InChI |

InChI=1S/C39H33N5O4/c45-37(46)35(40-38(47)48-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-36-41-43-44(42-36)39(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,40,47)(H,45,46)/t35-/m1/s1 |

InChI Key |

KAVTYNLYJFKSFA-PGUFJCEWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)CC[C@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)CCC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions

- Reagent : Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride)

- Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

- Temperature : 0°C to room temperature.

- Time : 2–4 hours.

The reaction typically achieves >90% yield when conducted under inert atmospheres. The Fmoc-protected intermediate is purified via flash chromatography using silica gel and a gradient of ethyl acetate in hexanes.

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Base | N,N-Diisopropylethylamine |

| Reaction Time | 3 hours |

| Yield | 92% |

Tetrazole Ring Formation via [3+2] Cycloaddition

The tetrazole moiety is introduced through a [3+2] cycloaddition between an azide and a nitrile precursor. Recent advancements in catalysis have improved the efficiency of this step.

Catalytic Method (Cobalt(II) Complex)

A 2024 study demonstrated that a cobalt(II) catalyst in dimethyl sulfoxide (DMSO) enables high-yield tetrazole synthesis at 110°C.

- Catalyst : Cobalt(II) acetate (1 mol %).

- Conditions : 12 hours at 110°C.

- Workup : Acidic extraction (1N HCl) followed by ethyl acetate isolation.

This method avoids traditional harsh conditions (e.g., ZnBr₂ or high-pressure systems) and is compatible with nitriles bearing bulky substituents.

| Parameter | Value |

|---|---|

| Catalyst | Co(OAc)₂ |

| Solvent | DMSO |

| Temperature | 110°C |

| Yield | 85–95% |

Trityl Protection of the Tetrazole Ring

The trityl (triphenylmethyl) group is introduced to protect the tetrazole nitrogen, enhancing stability during subsequent reactions. This step requires selective conditions to avoid deprotection of the Fmoc group.

Procedure

- Reagent : Trityl chloride (TrCl) in pyridine or DCM.

- Base : 4-Dimethylaminopyridine (DMAP) as a catalyst.

- Time : 6–8 hours at room temperature.

The trityl group’s steric bulk necessitates extended reaction times for complete substitution. Purification involves silica gel chromatography with a 5% methanol/DCM eluent.

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Catalyst | DMAP (0.1 equiv) |

| Reaction Time | 7 hours |

| Yield | 78% |

Coupling to the Butanoic Acid Backbone

The final step involves coupling the protected tetrazole intermediate to a chiral butanoic acid derivative. Mitsunobu or carbodiimide-based coupling agents are employed to retain stereochemistry.

Mitsunobu Reaction

- Reagents : Diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃).

- Substrate : (R)-2-amino-4-bromobutanoic acid.

- Solvent : THF at 0°C to room temperature.

This method preserves the (R)-configuration at the α-carbon, critical for biological activity.

| Parameter | Value |

|---|---|

| Coupling Agent | DIAD/PPh₃ |

| Solvent | THF |

| Temperature | 0°C → RT |

| Yield | 81% |

Deprotection and Final Purification

Sequential deprotection of the Fmoc and trityl groups is avoided to prevent side reactions. Instead, the final compound is purified via reverse-phase HPLC using a C18 column and acetonitrile/water gradients.

Characterization Data

- Purity : ≥98% (HPLC).

- Chiral Integrity : Confirmed via circular dichroism (CD) spectroscopy.

Industrial-Scale Considerations

Scaling this synthesis requires optimizing solvent recovery and catalytic recycling. Flow chemistry systems have been proposed to enhance the cycloaddition step’s efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.

Reduction: Reduction reactions can target the tetrazole ring or other functional groups.

Substitution: Substitution reactions can occur at various positions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield fluorenone derivatives, while reduction could lead to partially or fully reduced tetrazole rings.

Scientific Research Applications

Medicinal Chemistry

Peptide Synthesis : The compound is primarily utilized as a building block in peptide synthesis. The Fmoc group provides a protective mechanism for the amino group during the synthesis process. This allows for the selective coupling of amino acids to form peptides without unwanted side reactions. The incorporation of tetrazole moieties enhances the compound's bioactivity and stability, making it suitable for therapeutic applications.

Bioactive Peptides : Research has shown that peptides synthesized using this compound exhibit significant biological activities, including antimicrobial and anticancer properties. For instance, studies indicate that tetrazole-containing peptides can demonstrate enhanced potency against cancer cell lines, suggesting potential applications in targeted cancer therapies .

Drug Development

Targeted Delivery Systems : The tetrazole group in this compound is known for its ability to form stable complexes with metal ions, which can be exploited in drug delivery systems. This characteristic allows for the development of targeted drug delivery mechanisms where the drug can be released in a controlled manner at specific sites within the body .

Prodrug Design : The compound can also serve as a prodrug, wherein its bioactive form is released upon enzymatic or chemical cleavage. This approach can enhance the solubility and bioavailability of poorly soluble drugs, thereby improving their therapeutic efficacy .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-trityl-2H-tetrazol-5-yl)butanoic acid would depend on its specific application. In general, the compound’s effects are mediated through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The Fmoc and trityl groups can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Key Observations :

- Tetrazole vs. Thiazole/Thiol Groups : The tetrazole in the target compound offers superior metabolic stability compared to thiazole (e.g., ) or thiol-containing analogs, which are prone to oxidation .

- Protection Strategies : Unlike bromoalkyl () or hydroxyphenyl () derivatives, the trityl group in the target compound prevents protonation of the tetrazole, improving solubility in organic solvents .

- Steric Effects: Branched analogs like exhibit reduced reactivity in peptide coupling due to steric hindrance, whereas the linear butanoic acid backbone of the target compound facilitates solid-phase synthesis.

Biological Activity

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-trityl-2H-tetrazol-5-yl)butanoic acid, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its synthesis, biological mechanisms, and activity against various biological targets.

Chemical Structure

The compound is characterized by:

- Fluorenylmethoxycarbonyl group : Enhances lipophilicity and stability.

- Tetrazole moiety : Known for its bioactivity and ability to interact with various biological targets.

- Butanoic acid backbone : Provides structural integrity for interactions with enzymes and receptors.

Synthesis

The synthesis typically involves:

- Protection of amine groups using the fluorenylmethoxycarbonyl (Fmoc) group.

- Formation of the tetrazole derivative , which may include coupling reactions with trityl-protected intermediates.

- Deprotection steps to yield the final active compound.

Antimicrobial Activity

Research has indicated that derivatives of fluorenone, including those with similar structures to this compound, exhibit significant antimicrobial properties. Studies demonstrated effectiveness against:

- Gram-positive bacteria : Such as Staphylococcus aureus.

- Gram-negative bacteria : Including Escherichia coli and Pseudomonas aeruginosa.

The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes. For instance:

- Inhibition of enoyl-acyl carrier protein reductase (InhA) : A key enzyme in the fatty acid biosynthesis pathway in Mycobacterium tuberculosis, indicating potential as an anti-tubercular agent .

Cytotoxicity and Antiproliferative Effects

Preliminary studies suggest that compounds with similar structural motifs can exhibit cytotoxic effects on cancer cell lines. The fluorenone scaffold has been linked to:

- Topoisomerase inhibition : A critical target in cancer therapy, where certain derivatives showed promising antiproliferative activity .

Case Studies

- Study on Antimicrobial Efficacy : A series of fluorenone derivatives were tested against multi-drug resistant strains of Mycobacterium tuberculosis, showing significant inhibitory concentrations, particularly when modified with electron-withdrawing groups .

- Enzyme Interaction Studies : Molecular docking studies revealed that this compound binds effectively to InhA, suggesting a mechanism of action through competitive inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.